molecular formula C6H5F7O B100509 Allyl heptafluoroisopropyl ether CAS No. 15242-17-8

Allyl heptafluoroisopropyl ether

Cat. No. B100509
CAS RN: 15242-17-8
M. Wt: 226.09 g/mol
InChI Key: FXUHCQHWDACOKK-UHFFFAOYSA-N
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Description

Allyl heptafluoroisopropyl ether is a chemical compound with the CAS Number: 15242-17-8 and a molecular weight of 226.09 . Its IUPAC name is 3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]-1-propene .


Synthesis Analysis

Ethers, including Allyl heptafluoroisopropyl ether, can be synthesized by various methods such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .


Molecular Structure Analysis

The molecular structure of Allyl heptafluoroisopropyl ether is represented by the formula C6H5F7O . The InChI code for this compound is 1S/C6H5F7O/c1-2-3-14-4(7,5(8,9)10)6(11,12)13/h2H,1,3H2 .


Chemical Reactions Analysis

Ethers, including Allyl heptafluoroisopropyl ether, are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

Allyl heptafluoroisopropyl ether has a boiling point of 64-65°C and a density of 1.351±0.06 g/cm3 . Its refractive index is 1.301 .

Scientific Research Applications

Medicine: Drug Delivery and Biomedical Applications

Allyl heptafluoroisopropyl ether is utilized in the synthesis of polymers with “allyl” functionality, which are emerging as significant materials in biomedicine . These polymers are instrumental in advanced drug delivery systems and tissue engineering due to their ability to undergo various chemical reactions, allowing for a broad diversity of architectures and functionalities. For instance, they can be used for targeted and controlled drug release, improving drug solubility and stability, and creating antimicrobial coatings .

Agriculture: Agrochemical Formulations

In the agricultural sector, ethers like Allyl heptafluoroisopropyl ether may find applications in the formulation of agrochemicals such as herbicides and fungicides. These compounds can be designed to target specific pests or diseases, potentially enhancing crop protection and yield .

Electronics: Fine Chemical Production

The etherification process using allyl alcohols, which can include compounds like Allyl heptafluoroisopropyl ether, is a key technique in the production of fine chemicals for electronic devices . These chemicals are essential in the manufacturing of various electronic components, contributing to advancements in technology and electronics.

Materials Science: Advanced Material Synthesis

In materials science, Allyl heptafluoroisopropyl ether can be part of the synthesis process for creating advanced materials. These materials may have applications in developing new composites or coatings with unique properties, such as enhanced durability or thermal stability .

Environmental Science: Study of Bioaccumulation and Biotransformation

Research into the bioaccumulation and biotransformation of compounds like Allyl heptafluoroisopropyl ether is crucial in environmental science. Understanding how these substances accumulate in organisms and the environment, and how they are metabolized, is vital for assessing ecological risks and developing safer chemical practices .

Energy Production: Lithium-Sulfur Batteries

Innovative materials synthesized from Allyl heptafluoroisopropyl ether and other allyl ethers are being explored for their application in energy storage systems, such as lithium-sulfur batteries . These batteries are a focus of research due to their potential for higher energy density and reduced environmental impact compared to traditional battery technologies.

Mechanism of Action

During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism. The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Safety and Hazards

Allyl heptafluoroisopropyl ether is a flammable liquid and vapour. It may cause drowsiness or dizziness, respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O/c1-2-3-14-4(7,5(8,9)10)6(11,12)13/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUHCQHWDACOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370988
Record name Allyl perfluoroisopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl heptafluoroisopropyl ether

CAS RN

15242-17-8
Record name Allyl perfluoroisopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl heptafluoroisopropyl ether
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